molecular formula C7H13N3O3S B10855796 Oxamyl-d6

Oxamyl-d6

Cat. No. B10855796
M. Wt: 225.30 g/mol
InChI Key: KZAUOCCYDRDERY-FIPZOLHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxamyl-d6 is a deuterated form of oxamyl, a carbamate pesticide. It is primarily used as an internal standard for the quantification of oxamyl in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in isotopic labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxamyl-d6 involves the incorporation of deuterium into the oxamyl molecule. One common method is the deuteration of the dimethylamino group in oxamyl. This can be achieved by reacting oxamyl with deuterated reagents under specific conditions . The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully controlled to maintain the isotopic purity and chemical integrity of this compound .

Chemical Reactions Analysis

Types of Reactions

Oxamyl-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Oxamyl-d6, like oxamyl, acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to other carbamate pesticides and is responsible for its nematicidal and insecticidal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oxamyl-d6

This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry applications. This distinguishes this compound from its non-deuterated counterparts and enhances its utility in scientific research .

properties

Molecular Formula

C7H13N3O3S

Molecular Weight

225.30 g/mol

IUPAC Name

methyl (1E)-2-[bis(trideuteriomethyl)amino]-N-(methylcarbamoyloxy)-2-oxoethanimidothioate

InChI

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5+/i2D3,3D3

InChI Key

KZAUOCCYDRDERY-FIPZOLHLSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)/C(=N\OC(=O)NC)/SC)C([2H])([2H])[2H]

Canonical SMILES

CNC(=O)ON=C(C(=O)N(C)C)SC

Origin of Product

United States

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